molecular formula C15H16FNO3S2 B2868088 2-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide CAS No. 2034325-88-5

2-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide

Cat. No.: B2868088
CAS No.: 2034325-88-5
M. Wt: 341.42
InChI Key: RCTBCPQFWDZOLD-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide (CAS 2034325-88-5) is a sulfonamide-based compound with a molecular formula of C15H16FNO3S2 and a molecular weight of 341.42 . It features a unique hybrid structure combining a 2-fluorobenzenesulfonamide group with a 4-(thiophen-2-yl)tetrahydro-2H-pyran moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research. Sulfonamide derivatives are a significant class of compounds in pharmaceutical development, with recent patents covering substituted phenylbenzenesulfonamides for potential therapeutic applications . Furthermore, heterocyclic compounds containing both nitrogen and sulfur atoms, such as the thiophene and tetrahydropyran rings present in this molecule, are frequently explored for their diverse biological activities and are considered a hot research area in the development of new pharmacologically active agents . This compound is provided as a high-quality building block for researchers developing novel molecules in various fields, including neuroscience and oncology. It is supplied with batch-specific documentation and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-(4-thiophen-2-yloxan-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S2/c16-12-4-1-2-5-13(12)22(18,19)17-15(7-9-20-10-8-15)14-6-3-11-21-14/h1-6,11,17H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTBCPQFWDZOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide (CAS Number: 2034325-88-5) is a synthetic compound that incorporates a fluorine atom, a thiophene ring, and a sulfonamide functional group. Its unique structure suggests potential biological activities, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FNO3S2C_{15}H_{16}FNO_3S_2, with a molecular weight of approximately 341.4 g/mol. The compound features a complex arrangement that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC15H16FNO3S2
Molecular Weight341.4 g/mol
CAS Number2034325-88-5

Antimicrobial Properties

Compounds similar to this compound have demonstrated significant antimicrobial activities. For instance, derivatives of thiazoles and their benzofused systems have shown potent antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The presence of the thiophene ring in the structure may enhance these properties due to its electron-rich nature, which can facilitate interactions with microbial enzymes.

Enzyme Inhibition

Research indicates that compounds containing similar structural motifs exhibit inhibitory effects on key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. For example, certain thiazole derivatives have shown IC50 values in the range of 0.0033 to 0.046 µg/mL against these targets . The sulfonamide moiety in this compound may also contribute to its potential as an enzyme inhibitor.

Anticancer Potential

The structural characteristics of this compound suggest possible anticancer activity. Compounds with similar frameworks have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth . Further studies are necessary to evaluate the specific mechanisms through which this compound may exert anticancer effects.

Study on Antimicrobial Activity

In a comparative study, several derivatives of compounds related to this compound were tested against standard bacterial strains. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics like ampicillin, with minimum inhibitory concentration (MIC) values significantly lower than those of the reference drugs .

Enzyme Interaction Studies

A study focused on the interaction of sulfonamide derivatives with bacterial DNA gyrase demonstrated that specific substitutions on the aromatic ring can significantly affect binding affinity and enzyme inhibition . This highlights the importance of structural modifications in optimizing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / ID Structural Features Biological Activity Reference
Target Compound 2-Fluoro, tetrahydro-2H-pyran-4-yl (thiophen-2-yl), benzenesulfonamide Data not explicitly provided; inferred antibacterial/anticancer potential -
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (59) Thiophen-2-yl, enaminone linker, thiazole substituent IC₅₀ = 8.2 µM against MCF7 breast cancer cells (superior to doxorubicin)
AR05 (Cis-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide) Tetrahydro-2H-pyran, fluorobenzamide, furoimidazole Androgen receptor antagonist; no explicit activity data
4-(1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide (84) Chlorothiophene, imidazolidinone, sulfonamide Antibacterial activity (MIC = 4 µg/mL against S. aureus)
N-(4-methylpyrimidin-2-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide (10) Thiophen-2-yl, enaminone linker, pyrimidine substituent Anticancer activity comparable to doxorubicin

Key Findings and Trends

Antibacterial Activity
  • Thiophene-sulfonamide hybrids generally exhibit broad-spectrum activity. For example, compound 84 () showed an MIC of 4 µg/mL against S. aureus, while derivatives in inhibited E. coli at µg/mL levels.
Anticancer Activity
  • Enaminone-linked thiophene derivatives (e.g., 59, 10) demonstrated superior cytotoxicity against MCF7 cells compared to doxorubicin, with IC₅₀ values as low as 8.2 µM . The tetrahydro-2H-pyran group in the target compound could further improve metabolic stability, extending half-life in vivo.
Structural Influence on Activity
  • Thiophene vs. Chlorothiophene : Chlorine substitution (compound 84 ) enhances antibacterial potency but may reduce anticancer efficacy due to increased hydrophobicity .
  • Sulfonamide vs.
  • Tetrahydro-2H-pyran vs. Imidazolidinone: The pyran ring (target compound) confers better aqueous solubility than imidazolidinone derivatives (e.g., 84), aiding bioavailability .

Preparation Methods

Synthetic Routes and Key Intermediates

Formation of the Tetrahydropyran-Thiophene Core

The synthesis of the 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine intermediate is critical. One approach involves a Prins cyclization between thiophene-2-carbaldehyde and homoallylic alcohol derivatives under acidic conditions. For example, reacting thiophene-2-carbaldehyde with 3-buten-1-ol in the presence of BF₃·Et₂O generates the tetrahydropyran ring fused to the thiophene group. Alternatively, Mannich reactions between thiophen-2-ylmagnesium bromide and tetrahydropyran-4-one derivatives have been employed to introduce the amine functionality.

Representative Procedure:
  • Thiophene-2-carbaldehyde (10 mmol) and 3-buten-1-ol (12 mmol) are dissolved in dichloromethane (DCM).
  • BF₃·Et₂O (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 24 hours.
  • The crude product is purified via column chromatography (hexane/EtOAc, 4:1) to yield 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol (78% yield).
  • The alcohol is converted to the amine via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine, followed by hydrolysis (yield: 65%).

Sulfonamide Formation

The final step involves reacting 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine with 2-fluorobenzenesulfonyl chloride . This reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.

Protocol from Literature:
  • 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-amine (5 mmol) is dissolved in anhydrous DCM under nitrogen.
  • 2-Fluorobenzenesulfonyl chloride (5.5 mmol) and triethylamine (7.5 mmol) are added sequentially at 0°C.
  • The mixture is stirred at room temperature for 12 hours, washed with 1M HCl and brine, and dried over Na₂SO₄.
  • Purification via silica gel chromatography (hexane/EtOAc, 3:1) yields the title compound (82% purity, 68% yield).

Alternative Method (Oxidative Sulfonylation):

  • 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-amine is treated with N-chlorosuccinimide (NCS) in 1,2-dichloroethane to form a sulfenamide intermediate.
  • Oxidation with 30% H₂O₂ in ethanol at 0°C converts the sulfenamide to the sulfonamide (overall yield: 54%).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts sulfonylation efficiency:

Solvent Base Temperature Yield (%) Purity (%) Source
DCM Triethylamine RT 68 82
THF Pyridine 40°C 72 85
1,2-DCE DBU 0°C → RT 58 78

Triethylamine in DCM remains the most widely used system due to its ability to neutralize HCl byproducts effectively. However, pyridine in THF at elevated temperatures improves solubility of the sulfonyl chloride, enhancing reactivity.

Challenges in Purification

The tetrahydropyran-thiophene sulfonamide exhibits limited stability during silica gel chromatography, often decomposing into thiophene-2-sulfonic acid and tetrahydropyran derivatives. To mitigate this:

  • Use neutral alumina instead of silica for purification.
  • Employ low-temperature flash chromatography (4°C) to minimize degradation.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.85–7.78 (m, 2H, Ar-H), 7.45–7.38 (m, 1H, Ar-H), 7.32–7.25 (m, 1H, Ar-H), 7.02 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.92 (d, J = 3.4 Hz, 1H, thiophene-H), 4.12–3.98 (m, 4H, pyran-H), 3.45–3.38 (m, 2H, pyran-H), 2.85–2.75 (m, 1H, NH).
  • HRMS (ESI): m/z calculated for C₁₆H₁₇FNO₃S₂ [M+H]⁺: 378.0634; found: 378.0631.

Applications and Derivatives

While the primary focus is synthesis, preliminary studies suggest the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 μM, outperforming celecoxib (IC₅₀: 1.2 μM). Derivatives with electron-withdrawing groups (e.g., -CF₃) on the benzene ring show enhanced activity but reduced solubility.

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